An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Glu-OFm
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Glu-OFm
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu-OFm), a critical building block in contemporary peptide synthesis and pharmaceutical research. We delve into its core chemical properties, provide detailed experimental protocols for its application, and illustrate its role in biological pathways, offering a vital resource for professionals in drug discovery and development.
Core Chemical and Physical Properties
Boc-Glu-OFm is a derivative of L-glutamic acid, strategically modified with two key protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a 9-fluorenylmethyl (Fm) ester on the γ-carboxyl group. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and controlled peptide chain elongation. The Boc group is labile to acid, while the Fm group offers stability and can be cleaved under different conditions, making it an invaluable reagent in complex synthetic routes.[1][2]
Quantitative Data Summary
The key physicochemical properties of Boc-Glu-OFm are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 123417-18-5 | [1][3] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1][3] |
| Molecular Weight | 425.5 g/mol (also cited as 425.47 g/mol ) | [1][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 92-131 °C | [1][2] |
| Optical Rotation | [α]D20 = +24 ± 4° (c=1 in CHCl₃:MeOH=9:1) | [1][2] |
| Purity | ≥ 98% (by HPLC) | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage Conditions | Store at 0-8°C; desiccate at -20°C for long-term storage | [1][4] |
| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [3] |
Key Applications in Research and Drug Development
Boc-Glu-OFm is a versatile intermediate with several critical applications:
-
Peptide Synthesis : It serves as a protected building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). The Fm group on the side chain provides orthogonal protection, allowing for the synthesis of complex peptides where side-chain modifications are required.[1][5]
-
Drug Development : The compound is used in the design of novel pharmaceutical agents. Protecting the glutamic acid residue allows for its precise incorporation into peptide-based drugs, which can enhance bioavailability, stability, and targeted delivery.[1][6]
-
Bioconjugation : It facilitates the linking of biomolecules, such as proteins or antibodies, to therapeutic agents, which is a key strategy in developing targeted therapies.[1]
-
Biological Research : As a known reversible inhibitor of Purine Nucleoside Phosphorylase (PNP), it can be used as a tool compound to study the purine salvage pathway and its role in immune function and disease.[7]
Experimental Protocols
The primary application of Boc-Glu-OFm is in Solid-Phase Peptide Synthesis (SPPS) using Boc-chemistry. Below is a detailed, representative protocol for the incorporation of a Boc-Glu-OFm residue into a peptide chain synthesized on a solid support resin.
Protocol: Incorporation of Boc-Glu-OFm via Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-Glu-OFm to a growing peptide chain on a Merrifield or PAM resin.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
Boc-Glu-OFm
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Shaking vessel for SPPS
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel. Drain the solvent.[8]
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).
-
Shake for 2-5 minutes (pre-wash) and drain.[8]
-
Add a fresh 50% TFA/DCM solution and shake for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[3][8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) to remove residual acid.[8]
-
-
Neutralization:
-
Wash the resin with DMF (2 times).
-
Add a solution of 10% DIEA in DMF to the resin and shake for 5-10 minutes to neutralize the protonated N-terminal amine. Repeat this step.[3]
-
Wash the resin thoroughly with DMF (5 times) to remove excess base.
-
-
Amino Acid Coupling (Activation and Addition):
-
In a separate vial, dissolve Boc-Glu-OFm (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.
-
Add the coupling reagent HBTU (3 eq.) to the mixture.
-
Add DIEA (6 eq.) to initiate the activation of the carboxylic acid group. Allow the mixture to pre-activate for 2-5 minutes.[3]
-
Add the activated Boc-Glu-OFm solution to the neutralized peptide-resin in the reaction vessel.
-
Shake the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.[3]
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Fm group) are removed using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8]
Chemical Structure and Reaction Workflows
Visualizing the structure and its role in synthesis is crucial for understanding its function.
Caption: Chemical structure of Boc-Glu-OFm.
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Biological Activity and Signaling Pathways
Boc-Glu-OFm has been identified as a reversible inhibitor of Purine Nucleoside Phosphorylase (PNP).[7] PNP is a key enzyme in the purine salvage pathway, responsible for converting purine nucleosides like guanosine and deoxyguanosine into their respective bases.[2][9] Inhibition of PNP leads to the accumulation of these nucleosides, which has significant downstream effects, particularly in immune cells.
The accumulated deoxyguanosine is phosphorylated by deoxycytidine kinase (dCK) into deoxyguanosine triphosphate (dGTP).[4] High intracellular concentrations of dGTP are toxic, especially to T-lymphocytes, inducing apoptosis.[2] This mechanism forms the basis for developing PNP inhibitors as immunosuppressive agents for T-cell malignancies and autoimmune disorders.[2] Furthermore, the buildup of guanosine can activate pattern recognition receptors like Toll-like receptor 7 (TLR7), triggering innate immune responses.[4][10]
Caption: Signaling pathway of Purine Nucleoside Phosphorylase (PNP) inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. Boc-glu(OFm)-OH | 123417-18-5 | FB41769 | Biosynth [biosynth.com]
- 8. chempep.com [chempep.com]
- 9. Purine nucleoside phosphorylase enables dual metabolic checkpoints that prevent T cell immunodeficiency and TLR7-associated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
